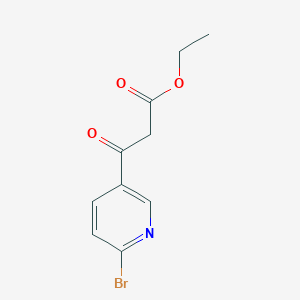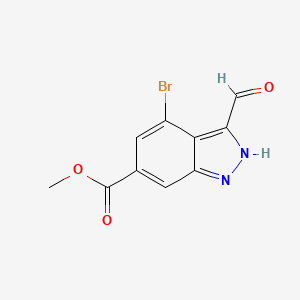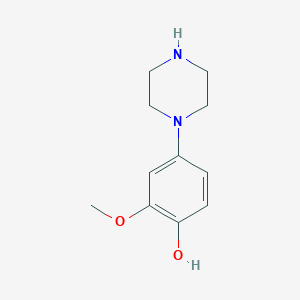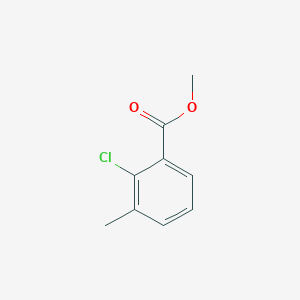
Natrium-2-Propansulfonat-Monohydrat
Übersicht
Beschreibung
Sodium 2-propanesulfonate monohydrate: is a sulfonic acid derivative with the chemical formula C3H7NaO3S.H2O . It is a white crystalline solid that is soluble in water and ethanol. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by the sulfonation of isopropanol using sulfur trioxide.
Neutralization: Another method involves the neutralization of 2-propanesulfonic acid with sodium hydroxide.
Industrial Production Methods:
Large-Scale Sulfonation: In industrial settings, large-scale sulfonation reactors are used to produce sodium 2-propanesulfonate monohydrate.
Purification: The product is then purified through crystallization to achieve the desired purity level.
Types of Reactions:
Oxidation: Sodium 2-propanesulfonate monohydrate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfinic acids, and sulfates.
Reduction Products: Alcohols and sulfonic acid derivatives.
Substitution Products: Various substituted sulfonic acids and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-propanesulfonate monohydrate is used as an ion-pair reagent in chromatography, aiding in the separation of compounds. Biology: It serves as a buffer in biological experiments, maintaining pH levels in various biological systems. Medicine: The compound is used in drug formulation and delivery systems due to its solubility and stability. Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
Target of Action
Sodium 2-propanesulfonate monohydrate, also known as Sodium Propane-2-sulfonate Hydrate, is primarily used as an ion-pair reagent . The primary targets of Sodium 2-propanesulfonate monohydrate are the ions in a solution that it is added to. It acts as an anionic surfactant .
Mode of Action
Sodium 2-propanesulfonate monohydrate interacts with its targets by forming ion pairs. As an ion-pair reagent, Sodium 2-propanesulfonate monohydrate has the ability to pair with an oppositely charged ion in a solution, thereby affecting the properties of the solution .
Biochemical Pathways
Sodium 2-propanesulfonate monohydrate can affect the solubility, reactivity, and transport of ions in these reactions .
Result of Action
The molecular and cellular effects of Sodium 2-propanesulfonate monohydrate’s action would depend on the specific ions it interacts with. By forming ion pairs, it can affect the behavior of ions in a solution, which can in turn influence various molecular and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-propanesulfonate monohydrate. Factors such as pH, temperature, and the presence of other ions can affect its ability to form ion pairs . Furthermore, the concentration of Sodium 2-propanesulfonate monohydrate in the environment can also influence its effects .
Biochemische Analyse
Biochemical Properties
Sodium 2-propanesulfonate monohydrate plays a significant role in biochemical reactions, particularly in ion pair chromatography. It interacts with various enzymes, proteins, and other biomolecules, facilitating the separation and analysis of complex mixtures. The compound’s sulfonate group allows it to form strong ionic bonds with positively charged biomolecules, enhancing their solubility and stability in aqueous solutions. This interaction is crucial for the effective separation of biomolecules during chromatographic processes .
Cellular Effects
Sodium 2-propanesulfonate monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, the compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of Sodium 2-propanesulfonate monohydrate involves its ability to bind to specific biomolecules, such as enzymes and proteins, through ionic interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound may inhibit certain enzymes by blocking their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it may activate other enzymes by stabilizing their active conformations, enhancing their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-propanesulfonate monohydrate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to high temperatures or extreme pH levels can lead to its degradation. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, with minimal degradation observed in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of Sodium 2-propanesulfonate monohydrate vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including gastrointestinal discomfort, skin reactions, and elevated liver enzymes. These adverse effects highlight the importance of determining the optimal dosage for specific applications to avoid potential toxicity .
Metabolic Pathways
Sodium 2-propanesulfonate monohydrate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. This modulation is critical for maintaining cellular homeostasis and ensuring efficient energy production and utilization .
Transport and Distribution
Within cells and tissues, Sodium 2-propanesulfonate monohydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is essential for its biological activity, as it must reach specific cellular compartments to exert its effects .
Subcellular Localization
Sodium 2-propanesulfonate monohydrate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .
Vergleich Mit ähnlichen Verbindungen
Sodium Methanesulfonate: A simpler sulfonic acid derivative with a smaller alkyl group.
Sodium Ethanesulfonate: A sulfonic acid derivative with an ethyl group instead of an isopropyl group.
Sodium Butanesulfonate: A sulfonic acid derivative with a butyl group.
Uniqueness: Sodium 2-propanesulfonate monohydrate is unique due to its intermediate alkyl group size, providing a balance between solubility and reactivity compared to its smaller and larger counterparts.
Eigenschaften
IUPAC Name |
sodium;propane-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na.H2O/c1-3(2)7(4,5)6;;/h3H,1-2H3,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDXHNILFWYEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635516 | |
| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-58-6, 304851-99-8 | |
| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propane-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
